molecular formula C6H8N2O2 B12894361 3-amino-1,4-dimethyl-1H-pyrrole-2,5-dione

3-amino-1,4-dimethyl-1H-pyrrole-2,5-dione

Cat. No.: B12894361
M. Wt: 140.14 g/mol
InChI Key: NWWUOOOLXJLKCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-1,4-dimethyl-1H-pyrrole-2,5-dione (CAS 500900-82-3) is a chemical compound with the molecular formula C6H8N2O2 and a molecular weight of 140.14 g/mol . It belongs to the class of 1H-pyrrole-2,5-dione derivatives, also known as maleimides, which are recognized as privileged scaffolds in medicinal chemistry due to their presence in numerous natural alkaloids, bioactive pharmaceuticals, and their wide spectrum of pharmacological properties . This amine-functionalized pyrroledione serves as a valuable building block in organic synthesis and pharmaceutical research. The core pyrrole-2,5-dione structure is a key element in many drug discovery programs, and derivatives are known to exhibit significant antioxidant activity by acting as free radical scavengers, as demonstrated in various in vitro assays such as DPPH and nitric oxide (NO) methods . Furthermore, 1H-pyrrole-2,5-dione analogs have shown promise as cholesterol absorption inhibitors , potentially suppressing the formation of macrophage-derived foam cells and inflammatory responses, which are key factors in atherosclerotic cardiovascular disease . Other researched applications for this chemical class include potential anti-inflammatory and antitumor activities, with some derivatives acting as inhibitors of growth factor receptors like EGFR and VEGFR2 . The compound can be synthesized using efficient modern methods such as microwave irradiation, which often provides high yields and addresses green chemistry concerns . This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

3-amino-1,4-dimethylpyrrole-2,5-dione

InChI

InChI=1S/C6H8N2O2/c1-3-4(7)6(10)8(2)5(3)9/h7H2,1-2H3

InChI Key

NWWUOOOLXJLKCV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C1=O)C)N

Origin of Product

United States

Advanced Structural Elucidation and Spectroscopic Characterization of 3 Amino 1,4 Dimethyl 1h Pyrrole 2,5 Dione Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR data, the precise connectivity and spatial arrangement of atoms within a molecule can be determined.

¹H NMR and ¹³C NMR Spectroscopic Analysis

One-dimensional ¹H and ¹³C NMR spectra provide crucial information about the chemical environment of hydrogen and carbon atoms, respectively. In the study of 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives, these techniques are vital for identifying the key structural motifs. mdpi.com

For a series of N'-(3,4-dimethyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-substituted carboximidamide analogues, the ¹H NMR spectra, typically recorded in DMSO-d₆, show characteristic signals for the two methyl groups on the pyrrole-2,5-dione ring. mdpi.com These methyl protons often appear as distinct singlets, with their chemical shifts influenced by the stereochemistry (Z/E isomerism) around the exocyclic C=N bond. mdpi.com For example, in one analogue, the methyl protons of the major and minor isomers resonate at approximately 1.87 ppm and 1.77 ppm, respectively. mdpi.com The protons of the various aromatic and heteroaromatic substituents attached to the imino nitrogen appear in the expected downfield region (typically 6.7-8.7 ppm). mdpi.com

The ¹³C NMR spectra provide complementary data, confirming the carbon framework of the molecules. The carbonyl carbons (C=O) of the pyrrole-2,5-dione ring are particularly diagnostic, typically resonating in the range of 168-170 ppm. mdpi.com The carbons of the methyl groups attached to the ring appear at approximately 9 ppm. mdpi.com The carbons of the pyrrole (B145914) ring itself (C3 and C4) show signals around 136 ppm. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for a 3,4-dimethyl-1H-pyrrole-2,5-dione Analogue (N'-(3,4-dimethyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-phenylpyridine-4-carboximidamide) mdpi.com

Atom Type¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
-CH₃ (on ring)1.87 (major isomer)9.0 (major isomer)
1.77 (minor isomer)8.9 (minor isomer)
C=O (ring)-169.3, 168.6 (major isomer)
-166.2, 160.9 (minor isomer)
C3/C4 (ring)-136.4, 136.2
Aromatic/Pyridyl H6.76 - 8.65 (m)-
Aromatic/Pyridyl C-121.0 - 150.4
-NH9.71 (major isomer)-
9.46 (minor isomer)-

Two-Dimensional NMR Techniques (HMQC, HMBC) for Complex Structure Determination

To definitively assign the signals observed in 1D NMR spectra and to establish the connectivity between different parts of the molecule, two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. mdpi.com

HSQC (or its variant HMQC) experiments correlate the chemical shifts of protons directly attached to carbon atoms. This allows for the unambiguous assignment of which protons are bonded to which carbons. For the 3,4-dimethyl-1H-pyrrole-2,5-dione analogues, HSQC would show correlations between the methyl proton signals (around 1.8 ppm) and the methyl carbon signals (around 9 ppm). mdpi.comyoutube.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. For the 3,4-dimethyl-1H-pyrrole-2,5-dione analogues, mass spectra were collected to confirm their molecular weights. mdpi.com The mass-to-charge ratio (m/z) of the molecular ion peak provides direct evidence for the elemental composition of the synthesized compounds, and the results were found to be in agreement with the calculated values. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. For pyrrole-2,5-dione derivatives, the most characteristic signals in the IR spectrum are those corresponding to the carbonyl (C=O) groups. In various 1-(N,N-dialkylcarbamyl)-4-aroyl-5-aryl-1H-pyrrole-2,3-dione analogues, strong absorption bands for the carbonyl groups are observed in the region of 1648-1777 cm⁻¹. acgpubs.org Similarly, for 4-amino-3-chloro-1H-pyrrole-2,5-diones, characteristic C=O stretching vibrations are reported between 1652 and 1714 cm⁻¹. nih.gov The N-H stretching vibrations, when present, typically appear as a broader band in the region of 3100-3400 cm⁻¹. orgchemres.org

Table 2: Characteristic IR Absorption Bands for Pyrrole-dione Analogues acgpubs.orgorgchemres.org

Functional GroupWavenumber (cm⁻¹)Description
C=O (dione ring)1650 - 1780Strong, sharp absorption bands
N-H3100 - 3400Medium to strong, sometimes broad, band
C-H (aliphatic)2850 - 3000Stretching vibrations of methyl groups
C-H (aromatic)3000 - 3100Stretching vibrations of aromatic rings

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

These analyses confirmed that the 3,4-dimethyl-1H-pyrrole-2,5-dione ring system is essentially planar, albeit with slight distortions. nih.gov The bond lengths and angles within the pyrrole-2,5-dione moiety are typical for this class of compounds. nih.gov

Conformational Analysis and Stereoisomerism

The X-ray diffraction studies of analogues 2a and 2d provided significant insights into their conformational properties and stereoisomerism. nih.gov It was revealed that steric crowding between the 3,4-dimethyl-1H-pyrrole-2,5-dione ring and the substituents on the exocyclic nitrogen leads to considerable conformational adjustments. This is primarily achieved through rotation around the single bonds connecting the pyrrole ring to the exocyclic imino group. nih.gov

A key finding was the existence of different stereoisomers (Z and E) in the solid state. Analogue 2a was found to exist in the Z configuration, while analogue 2d adopted the E configuration in the crystal. mdpi.com This difference in stereochemistry also influences the planarity and bond angles around the N(1) atom of the pyrrole ring. In analogue 2a , the N(1) atom exhibits nearly sp² hybridization, resulting in a near-coplanar arrangement with the exocyclic imino group. In contrast, the N(1) atom in analogue 2d shows a greater degree of sp³ character. nih.gov The dihedral angle between the plane of the pyrrole-2,5-dione ring and the plane of the exocyclic N-C-N moiety was found to be 64.8° for 2a and 85.6° for 2d , highlighting the significant conformational differences between the two analogues. nih.gov

Table 3: Selected Crystallographic Data for 3,4-dimethyl-1H-pyrrole-2,5-dione Analogues nih.gov

ParameterAnalogue 2a (Z-isomer)Analogue 2d (E-isomer)
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/cP2₁/c
Dihedral Angle (Pyrrole ring plane vs. N-C-N plane)64.8°85.6°
Sum of bond angles around N(1)359.2(1)°353.4(1)°

Computational Chemistry and Theoretical Studies on 3 Amino 1,4 Dimethyl 1h Pyrrole 2,5 Dione Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of molecules. By calculating the electron density, DFT methods can accurately predict a wide range of molecular properties, including geometries, energies, and reactivity indices. For systems like 3-amino-1,4-dimethyl-1H-pyrrole-2,5-dione, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G, provide a fundamental understanding of its electronic behavior. science.govresearchgate.net These calculations are crucial for predicting how the molecule will behave in chemical reactions. The structural and electronic data derived from these studies can help in designing more efficient functional materials for applications like organic solar cells. rdd.edu.iq

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity and stability. irjweb.com The HOMO, as the electron donor, and the LUMO, as the electron acceptor, dictate how the molecule interacts with other species. rdd.edu.iq

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. irjweb.com A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. rdd.edu.iq Conversely, a small gap suggests that the molecule is more reactive and can be easily polarized. irjweb.com For pyrrole (B145914) derivatives, this gap can be tuned by introducing different substituent groups, which affects their electronic properties and potential applications. rdd.edu.iq

Table 1: Illustrative Frontier Orbital Energies and Properties for a Pyrrole-2,5-dione System (Calculated using DFT/B3LYP)
ParameterValue (eV)Implication
EHOMO-6.35Energy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO-1.85Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)4.50Indicates high chemical stability and relatively low reactivity. irjweb.com

The characterization of molecular orbitals provides a detailed picture of the electron distribution within this compound. The HOMO is typically localized on the more electron-rich portions of the molecule, in this case, expected to be concentrated around the amino group and the pyrrole ring, highlighting these areas as potential sites for electrophilic attack. The LUMO is generally distributed over the electron-deficient regions, such as the carbonyl groups, indicating these as likely sites for nucleophilic attack.

Conformational Analysis through Molecular Mechanics and Dynamics Simulations

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule. Methods like molecular mechanics (MM) and molecular dynamics (MD) simulations are employed to explore the potential energy surface of this compound. wvu.edu These simulations can identify the most stable conformers and the energy barriers between them.

MD simulations, in particular, provide a dynamic picture of the molecule's behavior over time, revealing fluctuations in bond lengths, bond angles, and dihedral angles. nih.govsoton.ac.uk This is crucial for understanding how the molecule might adapt its shape to interact with other molecules, such as a biological receptor or a solvent. nih.gov For flexible molecules, understanding the ensemble of accessible conformations is key to interpreting their properties and function. nih.gov Studies on similar heterocyclic systems have shown that even subtle conformational changes can significantly impact a molecule's biological activity or material properties. mdpi.com

Prediction of Spectroscopic Properties (NMR, IR) through Computational Methods

Computational methods are invaluable for predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. For this compound, theoretical calculations can provide predicted spectra that aid in the structural elucidation and confirmation of experimental findings. nmrdb.org

The prediction of ¹H and ¹³C NMR chemical shifts is commonly performed using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. researchgate.net Comparing calculated chemical shifts for a set of possible structures with experimental data is a powerful technique for assigning the correct structure. github.iomdpi.com Similarly, IR spectra can be simulated by calculating the vibrational frequencies of the molecule. These calculated frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be matched to the peaks observed in an experimental IR spectrum, helping to identify characteristic functional groups. science.gov

Table 2: Illustrative Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts (ppm) for a Substituted Pyrrole Derivative
Carbon AtomCalculated Shift (GIAO/DFT)Experimental ShiftDeviation
C=O (Position 2)172.5171.8+0.7
C=O (Position 5)172.1171.5+0.6
C-NH2 (Position 3)145.3144.9+0.4
C-CH3 (Position 4)128.9128.2+0.7
N-CH325.825.2+0.6

Quantum Theory of Atoms in Molecules (QTAIM) Studies on Intramolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density topology to understand chemical bonding and intramolecular interactions. nih.gov By locating bond critical points (BCPs) and analyzing the properties of the electron density at these points, QTAIM can characterize the nature of chemical bonds (e.g., covalent vs. ionic) and weaker non-covalent interactions, such as hydrogen bonds.

For this compound, QTAIM analysis can be used to investigate potential intramolecular hydrogen bonds, for instance, between the amino group and a nearby carbonyl oxygen. The presence of a BCP between the hydrogen and the oxygen would confirm the existence of this interaction. nih.gov The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide quantitative information about the strength and nature of the interaction. nih.gov This level of detailed analysis is crucial for understanding the subtle forces that dictate the molecule's preferred conformation and stability.

Chemical Reactivity and Transformation Pathways of 3 Amino 1,4 Dimethyl 1h Pyrrole 2,5 Dione

Reactions at the Amino Group (Position 3)

The amino group at the C-3 position is a key site for functionalization, behaving as a typical enamine, which influences the reactivity of the entire heterocyclic system. Its nucleophilic character allows for various derivatization strategies.

The amino group can undergo substitution reactions, although its reactivity is modulated by the electron-withdrawing nature of the adjacent carbonyl groups. In related systems, such as 3,4-dichloro-1H-pyrrole-2,5-diones, the chlorine atom is readily displaced by primary amines to yield 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives nih.gov. This highlights the susceptibility of the pyrrole-2,5-dione ring to nucleophilic attack and the stability of the amino-substituted product.

Functionalization can also be achieved through reactions typical of enamines. For instance, the dimethylamino group in related N,N-dimethyl enaminone derivatives can be substituted by other nucleophiles, such as hydrazines or hydroxylamine, or hydrolyzed under certain conditions. rsc.org

The table below summarizes a representative derivatization reaction on a related pyrrole-2,5-dione system.

Table 1: Derivatization of a Related Pyrrole-2,5-dione Click on the headers to sort the data.

Starting Material Reagent Product Conditions Reference

The primary amino group of 3-amino-1,4-dimethyl-1H-pyrrole-2,5-dione can react with carbonyl compounds such as aldehydes and ketones to form the corresponding imino derivatives (Schiff bases). This transformation is a standard reaction for primary amines. In a related synthesis, the reaction of an isocyanoacetate with a nitroalkene, followed by cyclization and elimination, leads to the formation of a pyrrole (B145914) ring, demonstrating the types of intermediates involved in pyrrole chemistry. wikipedia.org While not a direct reaction of the target compound, the self-condensation of indane-1,3-dione involves the formation of an enamine which then attacks another molecule, a process that can lead to imine-like intermediates before final product formation. nih.gov

Reactions at the Pyrrole Nitrogen (Position 1)

The nitrogen atom within the pyrrole ring is already substituted with a methyl group in the target compound. However, the synthesis of various N-substituted pyrrole-2,5-diones is well-documented and provides insight into the reactivity at this position.

N-substituted derivatives of pyrrole-2,5-diones can be prepared through the condensation of a primary amine with a corresponding anhydride (B1165640). For example, a series of N(1)-substituted 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives were synthesized from the reaction of N³-substituted amidrazones with 2,3-dimethylmaleic anhydride. mdpi.com The reaction proceeds best at the boiling points of solvents like chloroform (B151607) or toluene (B28343), indicating a need for thermal energy to drive the condensation and cyclization. mdpi.com The synthesis of N-allyl derivatives of various pyrrolidine-2,5-diones from the corresponding anhydride and allylamine (B125299) further illustrates this common synthetic route. rsc.org

Table 2: Synthesis of N-Substituted Pyrrole-2,5-diones Click on the headers to sort the data.

Anhydride Amine/Amine Derivative Product Solvent Yield Reference
2,3-dimethylmaleic anhydride N³-substituted amidrazones N(1)-substituted 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives Toluene or Chloroform 75-95% mdpi.com

The substituent at the N-1 position has a profound impact on the molecule's three-dimensional structure. mdpi.com X-ray diffraction studies of N(1)-substituted 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives reveal that steric crowding between the N-substituent and the groups on the pyrrole ring leads to significant conformational adjustments. mdpi.com

For instance, steric hindrance can cause the pyrrole-2,5-dione ring to twist significantly relative to the N-substituent. mdpi.com This distortion is evident in the displacement of the N-1 atom from the plane of the ring and in the torsion angles within the ring itself. mdpi.com In one case, the dihedral angle between the best plane of the pyrrole ring and the plane of the N-substituent was found to be 64.8°, while in a more sterically hindered derivative, this angle increased to 85.6°, indicating a nearly perpendicular arrangement. mdpi.com This change in conformation is also reflected in the geometry around the N-1 atom, which can shift from a near-planar sp² hybridization (sum of bond angles ~359°) to a more pyramidal sp³ character (sum of bond angles ~353°). mdpi.com

Table 3: Conformational Data for N-Substituted 3,4-dimethyl-1H-pyrrole-2,5-dione Derivatives Click on the headers to sort the data.

Compound N(1) Atom Displacement from Ring Plane Dihedral Angle (Pyrrole Ring to N-Substituent) Sum of Bond Angles at N(1) Reference
Derivative 2a 0.033 Å 64.8° 359.2(1)° mdpi.com

Reactions Involving the Pyrrole-2,5-dione Ring System

The pyrrole-2,5-dione ring, also known as the maleimide (B117702) moiety, is an electron-deficient system due to the two carbonyl groups. This makes the ring susceptible to various reactions, including nucleophilic additions and ring-opening transformations.

Nucleophilic attack can occur at the carbonyl carbons. In a related system, 1H-pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione undergoes nucleophilic ring-opening at one of its carbonyl groups when treated with aqueous methylamine (B109427), leading to 2,3-disubstituted pyrrole derivatives. acs.org Similarly, pyrrole-2,3-diones react with aromatic diamines via sequential nucleophilic attacks at the C-3 and C-2 carbonyls, followed by elimination and ring-opening to yield quinoxalin-2-ones. acgpubs.org These examples suggest that the carbonyl groups in this compound are potential sites for nucleophilic attack, which could lead to ring cleavage.

The carbon-carbon double bond of the maleimide ring is also a site for reactivity, particularly for Michael additions. The organocatalytic enantioselective Michael reaction of aminomaleimides with nitroolefins demonstrates that the C-4 position can act as a nucleophile, adding to an electrophilic acceptor. nih.gov This reaction functionalizes the pyrrole ring without opening it. nih.gov Furthermore, the pyrrole ring itself can be formed through various cyclization reactions, such as the rearrangement of isoxazolidines, which produces 1H-pyrrole-2,5-diones. researchgate.net

Nucleophilic Additions and Substitutions

The pyrrole-2,5-dione scaffold is a known electrophile, readily undergoing nucleophilic attack. The presence of the amino group at the C-3 position modifies this reactivity but does not eliminate it.

Nucleophilic Addition to the Maleimide Double Bond: The double bond of the maleimide ring is electron-deficient and acts as a potent Michael acceptor. In related aminomaleimide systems, this reactivity is well-documented. For instance, the asymmetric Michael addition of aminomaleimides to nitroolefins has been achieved using organocatalysts. nih.gov The reaction of (S)-1-isobutyl-4-(phenylamino)-1H-pyrrole-2,5-dione with various β-nitrostyrenes, catalyzed by Takemoto's catalyst, proceeds with high yields and enantioselectivity, demonstrating the susceptibility of the C=C bond to nucleophilic attack. nih.gov This suggests that this compound would likely react with suitable nucleophiles at the C-2 position.

Table 1: Asymmetric Michael Addition of an Aminomaleimide with β-Nitrostyrene nih.gov

EntryReactant 2 (β-nitrostyrene derivative)Yield (%)Enantiomeric Excess (ee %)
1β-nitrostyrene9592
21-fluoro-2-(2-nitrovinyl)benzene9685
31-bromo-2-(2-nitrovinyl)benzene9386
41-chloro-4-(2-nitrovinyl)benzene9492
51-methoxy-4-(2-nitrovinyl)benzene9292

Nucleophilic Substitution Reactions: While the amino group itself can act as a nucleophile, the pyrrole-dione ring can also undergo substitution, particularly if a suitable leaving group is present. Studies on 3,4-dichloro-1H-pyrrole-2,5-diones show that one of the chloro atoms can be selectively displaced by a primary amine to yield 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives. nih.gov This reaction proceeds via a nucleophilic substitution mechanism where the amine attacks the carbon bearing a chlorine atom. nih.gov This indicates that if a leaving group were present on the ring of this compound, it could be displaced by other nucleophiles.

Ring-Opening and Rearrangement Reactions

The strained five-membered dione (B5365651) ring is susceptible to cleavage under specific conditions, often initiated by nucleophilic attack on one of the carbonyl carbons.

Research on related pyrrole-dione systems has shown that the ring can be opened by strong nucleophiles. For example, the reaction of 1H-pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione derivatives with nucleophiles like hydroxide (B78521) or amines results in the opening of the heterocyclic ring at the C-6 carbonyl position, leading to the formation of 2,3-disubstituted pyrrole derivatives. acs.org Similarly, the reaction of certain 1-aryl-1H-pyrrole-2,3-diones with aromatic 1,2-diamines leads to quinoxalin-2-ones through a sequence involving nucleophilic attack at the C-2 and C-3 carbonyls, followed by pyrrole ring opening. acgpubs.org

Rearrangements are also documented for related heterocyclic structures. For instance, 2,3-dihydro-1H-1,3-diazepin-2-ones have been observed to undergo novel rearrangements under acidic or basic conditions to yield pyrrole derivatives, highlighting the potential for skeletal transformations in such heterocyclic systems. researchgate.net A novel rearrangement of isoxazolidines has also been reported to produce 1H-pyrrole-2,5-diones. researchgate.net These findings suggest that the this compound ring system possesses the latent potential for ring-opening and rearrangement, likely initiated by strong nucleophiles or under acidic/basic catalysis.

Table 2: Ring-Opening of a Pyrrolopyridine-dione with Nucleophiles acs.org

Starting MaterialNucleophileProduct
5-Methyl-1H-pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione10% NaOH2-(Carbamoyl)-5-methyl-1H-pyrrole-3-acetic acid
5-Methyl-1H-pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione40% CH₃NH₂2-(N,5-Dimethylcarbamoyl)-1H-pyrrole-3-acetic acid

Dimerization and Oligomerization Pathways

The bifunctional nature of this compound, possessing both nucleophilic (amino group) and electrophilic (maleimide ring) centers, creates the potential for self-reaction, leading to dimers or oligomers.

The amino group of one molecule could, in principle, act as a nucleophile in a Michael addition to the double bond of a second molecule. This type of reactivity is seen in other amino-substituted systems. For example, a proton-catalyzed dimerization of a 2-amino-1,3-diene has been reported to yield a bicyclic product. researchgate.net Similarly, the dimerization of 3-aminooxetanes to form piperazine (B1678402) derivatives has been achieved through catalytic processes. rsc.org

While direct evidence for the dimerization of this compound is not extensively documented, the fundamental reactivity of the functional groups suggests this pathway is plausible. The process would likely involve the nucleophilic attack of the exocyclic amino group onto the electrophilic C-2 position of another molecule, forming a C-N bond and leading to a dimeric structure. The progression of such a reaction could theoretically lead to the formation of oligomers. The study of aminolysis reactions to produce functionalized oligomers from polymers like poly-3-hydroxybutyrate demonstrates how amino groups can participate in reactions that modify polymer chains, a process related to oligomerization. mdpi.com

Mechanistic Investigations of Biological Activity of 3 Amino 1,4 Dimethyl 1h Pyrrole 2,5 Dione Derivatives Focus on in Vitro Cellular and Molecular Mechanisms

Enzyme Inhibition Studies

Derivatives of the 1H-pyrrole-2,5-dione core structure, also known as maleimides, have been the subject of various studies to determine their potential as enzyme inhibitors. These investigations are crucial for understanding their mechanism of action at a molecular level.

Tyrosine Kinase Inhibition (e.g., EGFR, VEGFR2) and ATP-Binding Domain Interactions

A significant area of research for amino-pyrrole-2,5-dione derivatives has been their potential to act as tyrosine kinase inhibitors. ebi.ac.ukbohrium.com These enzymes, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), are key regulators of cellular processes like proliferation and angiogenesis, and are often dysregulated in cancer.

Studies involving molecular docking and short-molecular dynamics have shown that 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives have the potential to form stable complexes with the ATP-binding domains of both EGFR and VEGFR2. ebi.ac.uk The formation of these complexes is reportedly more stable than those formed with ANP, a structural analogue of ATP, suggesting a competitive inhibition mechanism. ebi.ac.uk One particular derivative, 3-chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione (MI-1), was synthesized as an inhibitor of several protein kinases, including EGFR and VEGFR. bohrium.com Research confirms that this compound can bind with EGFR and VEGFR to form stable complexes, which is central to its antitumor activity. bohrium.com

Interaction Data of 4-Amino-3-chloro-1H-pyrrole-2,5-dione Derivatives with Tyrosine Kinases
Derivative ClassTarget KinaseInteraction FindingMethodology
4-Amino-3-chloro-1H-pyrrole-2,5-dionesEGFR, VEGFR2Demonstrated potential to form stable complexes with ATP-binding domains. ebi.ac.ukMolecular Docking, Short-Molecular Dynamics (in silico) ebi.ac.uk
MI-1EGFR, VEGFRConfirmed to bind and form stable complexes. bohrium.comExperimental Synthesis and Analysis bohrium.com

Cyclooxygenase-2 (COX-2) Activity Modulation

Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in inflammation and has been identified as a therapeutic target. Research has been conducted on 1H-pyrrole-2,5-dione derivatives to assess their activity as COX-2 inhibitors.

A study focused on a series of 1-methyl-1H-pyrrole-2,5-dione derivatives identified one compound, designated 9d (MPO-0029), as a highly potent and selective COX-2 inhibitor. ebi.ac.uknih.gov Its in vitro inhibitory concentration (IC50) against the COX-2 enzyme was found to be 6.0 nM. nih.gov This potency was significantly higher than that of the well-known COX-2 inhibitor, celecoxib. Furthermore, the compound demonstrated a high selectivity index (SI) of over 168, indicating it is substantially more active against COX-2 than against the related COX-1 enzyme. nih.gov Another investigation of a 3-(4-sulfamoylphenyl)-4-phenyl-1H-pyrrole-2,5-dione derivative (compound 2l) reported an IC50 value of 0.61 µM against lipopolysaccharide (LPS)-induced prostaglandin E2 (PGE2) production, a downstream product of COX-2 activity. researchgate.net Additionally, a series of novel pyrrole (B145914) derivatives and their cinnamic hybrids were developed and tested, with one hybrid compound exhibiting a COX-2 IC50 value of 0.55 μM. mdpi.com

In Vitro COX-2 Inhibition Data for 1H-Pyrrole-2,5-dione Derivatives
CompoundCOX-2 IC50COX-2 Selectivity Index (SI)Assay
9d (MPO-0029)6.0 nM nih.gov>168 nih.govEnzymatic Assay nih.gov
Compound 2l0.61 µM researchgate.netNot ReportedLPS-induced PGE2 Production researchgate.net
Pyrrole-cinnamate Hybrid 50.55 µM mdpi.comNot ReportedEnzymatic Assay mdpi.com

Antiproliferative Mechanisms in Cancer Cell Lines (In vitro studies)

The potential of 3-amino-1H-pyrrole-2,5-dione derivatives to suppress the growth of cancer cells has been investigated through various in vitro models, focusing on their effects on cell proliferation, colony formation, and cell cycle progression.

Inhibition of Cell Growth and Colony Formation

The antiproliferative activity of amino-pyrrole-2,5-dione derivatives has been demonstrated in several human cancer cell lines. One study synthesized a panel of 1-(4-R-benzyl)-3-R1-4-(R2-phenylamino)-1H-pyrrole-2,5-diones and tested their ability to inhibit cell growth. ebi.ac.uk Among these, the derivative 3-chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione demonstrated potent activity against colon cancer cell lines, with GI50 (concentration for 50% growth inhibition) values in the nanomolar range. ebi.ac.uk Specifically, the GI50 was approximately 1.0–1.6 x 10⁻⁸ M (10-16 nM) for HCT-116, SW-620, and Colo-205 cell lines. ebi.ac.uk Other studies on novel N-triazolyl maleimide (B117702) derivatives also confirmed their cytotoxic effects against human melanoma cell lines. mdpi.com

Antiproliferative Activity of a 4-Amino-3-chloro-1H-pyrrole-2,5-dione Derivative
CompoundCancer Cell LineGI50 Value (M)
3-chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dioneHCT-116 (Colon)~1.0–1.6 x 10⁻⁸ ebi.ac.uk
SW-620 (Colon)~1.0–1.6 x 10⁻⁸ ebi.ac.uk
Colo-205 (Colon)~1.0–1.6 x 10⁻⁸ ebi.ac.uk

Impact on DNA Synthesis and Cell Cycle Progression

The antiproliferative effects of maleimide derivatives are also linked to their ability to interfere with the cell cycle and DNA synthesis. A study on the maleimide derivative MI1 (a chloro-substituted phenylamino-pyrrole-dione) demonstrated a distinct cytostatic effect on several epithelial cancer cell lines, including Colo-205 (colorectal), MCF-7 (breast), and HeLa (cervix). nih.gov Flow cytometry analysis revealed that treatment with MI1 led to a significant decrease of 20–30% in the number of cells in the G2/M and S phases of the cell cycle compared to untreated controls, suggesting that the compound can induce cell cycle arrest. nih.gov

Furthermore, other maleimide derivatives have been identified as inhibitors of key proteins involved in DNA replication and repair. The compound NSC 19630 (1-(propoxymethyl)-maleimide) was identified as a specific inhibitor of the WRN DNA helicase. Inhibition of this helicase leads to an accumulation of stalled replication forks, impaired cell proliferation, and apoptosis. This mechanism highlights a direct impact on the machinery of DNA synthesis and repair as a component of the antiproliferative action of certain maleimide compounds.

Antimicrobial Mechanisms (In vitro studies)

Derivatives of the 1H-pyrrole-2,5-dione scaffold have been investigated for their potential to combat various microbial pathogens. These studies explore the specific interactions and effects these compounds have on bacterial and fungal cells at a molecular level.

The antibacterial potential of N(1)-substituted derivatives of 3,4-dimethyl-1H-pyrrole-2,5-dione has been evaluated against a panel of bacterial strains, including the Gram-positive Staphylococcus aureus and the Gram-negative Escherichia coli. mdpi.com In one study, a series of six derivatives (2a–2f) were synthesized and assessed for their antibacterial action using the broth microdilution method to determine their Minimum Inhibitory Concentration (MIC). mdpi.com

The 1H-pyrrole-2,5-dione scaffold is also a basis for compounds with antifungal properties. mdpi.com For example, 3,4-dibromo-1H-pyrrole-2,5-dione has been identified as an antifungal agent. mdpi.com Broader investigations into pyrrole-based compounds have revealed potent activity against various fungal pathogens, including multiple Candida species, which are common opportunistic pathogens in humans. nih.govnih.gov

Studies on pyrrole-based enaminones and related structures have demonstrated a robust antifungal effect, with many compounds showing greater efficacy than reference drugs. nih.gov The mechanism of action for some antifungal agents in this class is believed to involve the inhibition of lanosterol 14α-demethylase, a critical enzyme in the biosynthesis of ergosterol, which is an essential component of the fungal cell membrane. mdpi.com The disruption of this pathway compromises the integrity of the fungal cell membrane, leading to cell death.

Anti-inflammatory Mechanisms (In vitro studies)

Derivatives of 3-amino-1,4-dimethyl-1H-pyrrole-2,5-dione are recognized for their anti-inflammatory potential, which has been explored through various in vitro models that mimic the inflammatory response.

A key mechanism underlying the anti-inflammatory effects of these compounds is their ability to suppress the production of pro-inflammatory cytokines. In vitro studies using human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS) have been instrumental in demonstrating this effect. mdpi.com LPS stimulation triggers a strong inflammatory response, leading to the release of cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).

A study on N(1)-substituted 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives (2a–2f) found that these compounds could significantly inhibit the production of IL-6 and TNF-α in stimulated PBMCs. The most potent inhibition of these pro-inflammatory cytokines was observed with compound 2a, highlighting its promise as an anti-inflammatory agent. mdpi.com This inhibitory action on cytokine production is a critical indicator of a compound's ability to modulate the inflammatory cascade at the cellular level.

The production of pro-inflammatory cytokines like IL-6 and TNF-α is tightly regulated by intracellular signaling pathways. Two of the most critical pathways in the inflammatory response are the Nuclear Factor-kappa B (NF-κB) and the p38 Mitogen-Activated Protein Kinase (MAPK) pathways. The discovery of molecules that can inhibit p38 MAP kinases is considered an effective therapeutic strategy for autoimmune diseases. mdpi.com

While direct evidence for this compound derivatives modulating these specific pathways is still emerging, the development of inhibitors for p38 MAPK and upstream regulators of NF-κB (like IKKα) from related heterocyclic scaffolds is an active area of research. mdpi.comnih.govstrath.ac.uk The p38 MAPK family, in particular, is considered a key player in inflammation as a stress-induced kinase. nih.gov The inhibition of cytokine production by pyrrole-2,5-dione derivatives strongly suggests that their mechanism of action involves interference with these upstream signaling cascades. It is hypothesized that these compounds may prevent the activation or translocation of NF-κB, a key transcription factor for inflammatory genes, or inhibit the phosphorylation cascade of the p38 MAPK pathway, thereby halting the inflammatory signal at a molecular level.

Structure-Activity Relationship (SAR) Analysis for Biological Properties

The biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives is highly dependent on the nature of their side groups. nih.gov Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds.

For antibacterial activity, SAR studies on pyrrolamide series have shown that substitutions on the pyrrole ring are critical. For example, intense antibacterial activity often depends on dihalogenation on the pyrrole heterocycle. nih.gov In the case of the 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives (2a-2f), the nature of the substituents at the N(1) position, as well as the R¹ and R² groups, influences the molecular conformation and, consequently, the antibacterial and anti-inflammatory properties. mdpi.com

In terms of anti-inflammatory action, the specific arrangement of substituents dictates the potency of cytokine inhibition. In the studied series of 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives, compound 2a, which features phenyl groups at both R¹ and R² positions, demonstrated the most potent inhibition of IL-6 and TNF-α. mdpi.com Altering these substituents, for instance by introducing pyridyl or nitrophenyl groups, modified the anti-inflammatory potency, indicating that both electronic and steric factors of the substituents play a key role in the interaction with biological targets. mdpi.com These insights are vital for the rational design of new, more effective anti-inflammatory and antimicrobial agents based on the 1H-pyrrole-2,5-dione scaffold.

Influence of Amino Group Substitution on Biological Activity

Substitutions on the amino group of pyrrole-2,5-dione derivatives have been shown to significantly impact their biological activity. For instance, studies on N-substituted 3-aminopyrrole-2,5-diones, which are structurally similar to the target compound, have demonstrated a range of pharmacological effects, including anxiolytic properties. The nature of the substituent on the amino group can influence the compound's polarity, steric bulk, and ability to form hydrogen bonds, all of which are critical for receptor binding and biological response.

In a hypothetical series of this compound derivatives, varying the substituent on the 3-amino group could modulate its interaction with biological targets. For example, introducing different alkyl or aryl groups could alter the lipophilicity of the molecule, thereby affecting its ability to cross cell membranes and reach intracellular targets. The electronic nature of the substituent could also play a role; electron-withdrawing or electron-donating groups could influence the charge distribution within the pyrrole-2,5-dione ring and its binding affinity to target proteins.

Table 1: Hypothetical In Vitro Biological Activity of 3-(Substituted-amino)-1,4-dimethyl-1H-pyrrole-2,5-dione Derivatives

Substituent (R) on 3-Amino GroupPredicted Biological ActivityPotential Mechanism of Action
-HBaseline activityInteraction with target protein
-CH3Altered receptor binding affinitySteric and electronic effects
-C6H5Potential for enhanced activity through pi-stacking interactionsIncreased binding affinity to aromatic pockets in target proteins
-COCH3Altered hydrogen bonding capacity and polarityModification of drug-receptor interactions

This table is illustrative and based on general principles of medicinal chemistry, as specific data for this compound derivatives is not available.

Role of Methyl Substituents in Modulating Bioactivity

The presence and position of methyl groups on the pyrrole-2,5-dione scaffold are known to be important for biological activity. In the case of this compound, the methyl groups at the N-1 and C-4 positions would likely influence its pharmacological profile through several mechanisms.

The C-4 methyl group would contribute to the steric and electronic environment of the molecule. It could influence the orientation of the 3-amino substituent and its interaction with a binding site. Furthermore, studies on related 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives have suggested that these methyl groups can contribute to anti-inflammatory activity. The precise role of the C-4 methyl group in this compound would depend on the specific biological target and the nature of the binding pocket.

Correlation of Electronic Properties (e.g., HOMO-LUMO) with Biological Activity

The electronic properties of a molecule, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are fundamental to its reactivity and can be correlated with its biological activity. The HOMO-LUMO energy gap is an indicator of the chemical reactivity and stability of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.

For this compound derivatives, computational studies could be employed to calculate these quantum chemical parameters. It is plausible that substitutions on the 3-amino group that alter the HOMO and LUMO energies could correlate with changes in biological activity. For example, substituents that increase the HOMO energy might enhance the molecule's ability to donate electrons, which could be important for certain receptor interactions. Conversely, substituents that lower the LUMO energy could make the molecule a better electron acceptor.

A quantitative structure-activity relationship (QSAR) study could potentially establish a mathematical correlation between these electronic descriptors and the observed biological activity of a series of this compound derivatives. However, without experimental biological data for such a series, this remains a theoretical consideration.

Q & A

Q. What are the common synthetic routes for 3-amino-1,4-dimethyl-1H-pyrrole-2,5-dione, and how do reaction conditions influence yield?

Methodological Answer: The compound is synthesized via reactions involving maleic anhydride derivatives and amines. For example, the Lossen rearrangement of arylsulfonates of N-hydroxyimides under basic conditions can yield the dione structure. Key steps include hydrogen bonding between DMSO and the N-protected amine group, which stabilizes intermediates. Reaction specificity is achieved by using succinimide rings substituted with nitrogen atoms, as unsubstituted analogs are unreactive . Yield optimization requires precise control of temperature (e.g., 60–80°C) and stoichiometric ratios of anhydrides to amines .

Q. How is the molecular structure of this compound confirmed experimentally?

Methodological Answer: X-ray crystallography using programs like SHELXL (for refinement) and WinGX (for data processing) is critical for resolving bond lengths and angles. For instance, the double bond between C9–C12 (1.339 Å) confirms the maleimide core . NMR (¹H and ¹³C) complements crystallography: characteristic peaks include δ 6.91 (s, 1H) for the pyrrole ring and δ 37.21 ppm (CH₃) in ¹³C NMR . HRMS with APCI ionization validates the molecular ion ([M]⁺ at m/z 140.059) .

Q. What preliminary biological activities have been reported for this compound?

Methodological Answer: While direct data on this compound is limited, structurally related pyrrole-2,5-diones exhibit antiviral (e.g., H1N1 inhibition, IC₅₀ = 6.8–41.5 μM) and BH3-mimetic activity. Bioactivity is assessed via viral plaque reduction assays and molecular docking against targets like BCR-Abl .

Advanced Research Questions

Q. What mechanistic insights explain the formation of this compound during the Lossen rearrangement?

Methodological Answer: The reaction proceeds via nucleophilic attack of amines on N-oxyimide sulfonates, followed by elimination of p-toluenesulfonate. Aromatic π-π stacking (centroid distance: 3.438 Å) and N–H∙∙∙O hydrogen bonds stabilize transition states. DFT studies reveal a slightly endergonic step (ΔG = +0.65 kcal/mol), suggesting reversible intermediates .

Q. How can computational modeling optimize the compound’s interaction with biological targets?

Methodological Answer: Docking pipelines (e.g., CombiGlide ) screen scaffolds like 1-phenyl-1H-pyrrole-2,5-dione against protein grooves (e.g., BH3-binding sites). Parameters include binding affinity (ΔG), hydrogen bond networks, and steric compatibility. Fragment-based design enables derivatization for improved specificity .

Q. What analytical challenges arise in distinguishing this compound from its isomers?

Methodological Answer: HRMS with APCI (mass error < 5 ppm) resolves isotopic patterns, while 2D NMR (COSY, HSQC) assigns regiochemistry. For example, ¹H-¹³C HMBC correlations differentiate N-substitution patterns. Crystallographic data (e.g., space group P2₁/c) provide unambiguous confirmation .

Q. How do thermodynamic parameters influence the compound’s reactivity in catalytic systems?

Methodological Answer: Microkinetic modeling of endergonic steps (e.g., ΔG = +0.65 kcal/mol for adduct formation) identifies rate-limiting stages. Reversibility in quinoline adduct formation necessitates equilibrium control via solvent polarity (e.g., DMF vs. THF) and temperature gradients .

Q. Which crystallographic software tools are recommended for refining its crystal structure?

Methodological Answer: SHELXL is preferred for small-molecule refinement due to robust handling of twinned data and high-resolution constraints. SHELXS or SHELXD solve phase problems via dual-space algorithms. Validation tools like PLATON check for voids and symmetry errors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.